![molecular formula C22H21NO2 B5380827 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in tumor growth and viral replication. It may also interact with DNA and RNA, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has biochemical and physiological effects, including antitumor and antiviral activity. It has also been shown to have fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol in lab experiments is its potential antitumor and antiviral activity, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Zukünftige Richtungen
There are several future directions for the study of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol. One direction is to further investigate its mechanism of action and optimize its activity for use in drug development. Another direction is to study its fluorescent properties and potential applications in optoelectronic devices. Additionally, further research can be done to explore its potential applications in catalytic reactions.
Synthesemethoden
The synthesis of 2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol involves the reaction of 8-hydroxyquinoline with 4-(cyclopentyloxy)benzaldehyde in the presence of a base and a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the insertion of the vinyl group into the aryl halide bond. The resulting product is purified through column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied for its antitumor and antiviral properties. In organic chemistry, it has been used as a ligand in catalytic reactions. In materials science, it has been studied for its fluorescent properties, which make it a potential candidate for use in optoelectronic devices.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-cyclopentyloxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-21-7-3-4-17-11-13-18(23-22(17)21)12-8-16-9-14-20(15-10-16)25-19-5-1-2-6-19/h3-4,7-15,19,24H,1-2,5-6H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRXNDHSOVNJM-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
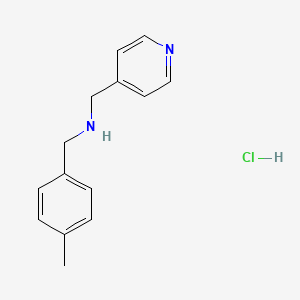
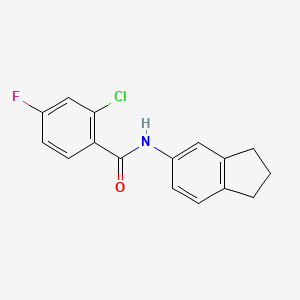
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
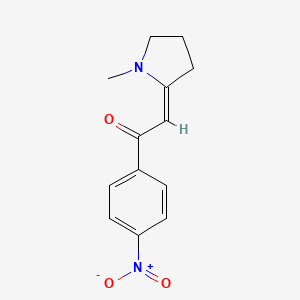
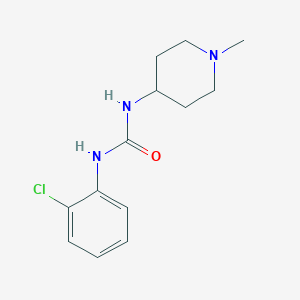
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
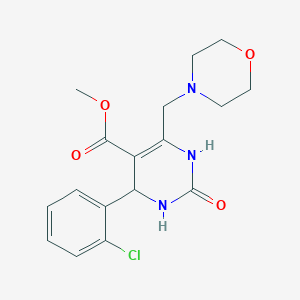
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)